

# Technical Guide: C1-Resveratrol Multi-Functional Ion Channel Blocker

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: C1-resveratrol

CAS No.: 1638296-40-8

Cat. No.: B606443

[Get Quote](#)

## Executive Summary

**C1-Resveratrol** (often referred to simply as Compound 1 or C1) is a novel, synthetic small-molecule derivative of trans-resveratrol, engineered specifically to address the multi-factorial pathology of Atrial Fibrillation (AF).[1] Unlike traditional anti-arrhythmics that target single ion channels (often leading to pro-arrhythmic side effects), C1 functions as a multi-target antagonist.[1]

It combines the potent ion channel blocking capabilities of synthetic anti-arrhythmics (specifically targeting Kv1.5,

, and late

) with the cardioprotective, anti-remodeling properties of its parent molecule, resveratrol (targeting NFAT signaling and ROS).[1] This guide details the physicochemical properties, mechanistic pharmacology, and experimental protocols for evaluating C1 in drug discovery workflows.

## Part 1: Chemical Identity & Pharmacophore Design

C1 was developed via a rational drug design approach, hybridizing the stilbene scaffold of resveratrol with pharmacophores resembling AVE0118 (a known Kv1.5 blocker). This structural modification overcomes the low potency of resveratrol against atrial-specific potassium channels while retaining its genomic and antioxidant effects.

## Chemical Specifications

| Property          | Detail                                                                                 |
|-------------------|----------------------------------------------------------------------------------------|
| Common Name       | C1-Resveratrol; Compound 1                                                             |
| IUPAC Name        | N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide |
| CAS Number        | 1638296-40-8                                                                           |
| Molecular Formula |                                                                                        |
| Molecular Weight  | 449.55 g/mol                                                                           |
| Solubility        | DMSO (>10 mM); Ethanol (Low); Water (Insoluble)                                        |
| Parent Scaffold   | trans-Resveratrol (3,5,4'-trihydroxystilbene)                                          |

## Part 2: Mechanistic Profile (The "Core")

C1 is defined by its "Dual-Arm" Mechanism:

- Electrical Remodeling Control: Acute modulation of atrial-specific ion channels to prolong refractoriness without inducing ventricular arrhythmias.[1]
- Structural Remodeling Control: Chronic suppression of hypertrophic signaling and oxidative stress.[1]

## Ion Channel Pharmacology

The defining characteristic of C1 is its atrial selectivity, achieved by targeting channels predominantly expressed in the atria (Kv1.5,

).

Target A: Kv1.5 (Ultra-rapid Delayed Rectifier,

)

- Action: Potent inhibition of the peak and late components of

.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

- Potency:

(Peak);

(Late).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

- Kinetics: Exhibits frequency-dependent inhibition.<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup> The block is significantly more potent at high stimulation frequencies (3 Hz) compared to low frequencies (1 Hz).<sup>[5]</sup> This "use-dependence" is critical for AF therapy, as the drug preferentially affects rapidly firing atrial tissue while sparing normal sinus rhythm.

Target B:

(Acetylcholine-activated

current)<sup>[1]</sup>

- Action: Inhibits the constitutively active

often observed in chronic AF.<sup>[1]</sup>

- Potency:

.<sup>[1]</sup><sup>[4]</sup>

- Significance: Prevents the vagal-mediated shortening of Action Potential Duration (APD) that stabilizes re-entrant rotors in AF.<sup>[1]</sup>

Target C: Nav1.5 (Late Sodium Current,

)

- Action: Preferential inhibition of the Late sodium current over the Peak current.<sup>[1]</sup><sup>[3]</sup>

- Potency:

(Late) vs

(Peak).[1]

- Significance: Reducing late

prevents intracellular calcium overload and Early Afterdepolarizations (EADs), a common trigger for arrhythmias.[1]

## Safety Profile: hERG (Kv11.1)

- Action: Weak inhibition.

- Potency:

. [1]

- Safety Margin: The ~100-fold selectivity for Kv1.5 over hERG minimizes the risk of QT prolongation and Torsades de Pointes (TdP), a major failure point for class III anti-arrhythmics.[1]

## Signaling Pathway Modulation

C1 retains the non-ionic bioactivity of resveratrol, acting as a genomic modulator.

- NFAT Inhibition: C1 inhibits the Calcineurin-NFAT pathway.[1] In AF, rapid atrial rates cause influx, activating calcineurin, which dephosphorylates NFAT. Nuclear NFAT triggers hypertrophic gene expression.[1] C1 blocks this translocation.
- Antioxidant Activity: C1 scavenges Reactive Oxygen Species (ROS), reducing the oxidative stress that promotes atrial fibrosis.[1]

## Visualization: C1 Multi-Target Mechanism

The following diagram illustrates the convergence of ionic and non-ionic pathways targeted by C1.[1]



[Click to download full resolution via product page](#)

Caption: Figure 1. Dual-arm mechanism of **C1-Resveratrol** targeting atrial-selective ion channels and remodeling pathways.

## Part 3: Experimental Protocols

To validate C1 efficacy in a research setting, the following protocols are recommended. These are self-validating systems designed to confirm both potency and mechanism.<sup>[1]</sup>

### Protocol 1: Whole-Cell Patch Clamp (Kv1.5)

Objective: Determine

and frequency dependence of C1 on

- Cell Preparation: Use CHO cells or HEK293 cells stably expressing human KCNA5 (Kv1.5).  
[1]
- Solutions:
  - Pipette (Intracellular):[1] 135 mM KCl, 5 mM EGTA, 10 mM HEPES, 5 mM Glucose (pH 7.2).
  - Bath (Extracellular):[1] 135 mM NaCl, 5 mM KCl, 1 mM  
, 1 mM  
, 10 mM HEPES, 10 mM Glucose (pH 7.4).
- Voltage Protocol:
  - Hold cells at -80 mV.
  - Depolarize to +50 mV for 300 ms to elicit  
.[1]
  - Return to -80 mV.[1]
- Drug Application:
  - Perfuse C1 (0.01 – 10  
) for 5 minutes per concentration.[1]
  - Critical Step: Run the protocol at 1 Hz (low frequency) and 3 Hz (high frequency).
- Analysis:
  - Measure peak current amplitude at the end of the pulse.[1]
  - Calculate % inhibition:

- Fit data to Hill equation to derive

.[\[1\]](#)

- Validation Criteria: C1 must show >50% inhibition at 1

(3 Hz) with minimal effect on holding current.[\[1\]](#)

## Protocol 2: NFAT Nuclear Translocation Assay

Objective: Assess inhibition of structural remodeling signaling.[\[1\]](#)

- Cell Model: Neonatal Rat Ventricular Myocytes (NRVMs) or HL-1 Atrial cells.
- Transfection: Transfect cells with an NFAT-GFP reporter plasmid.[\[1\]](#)
- Induction: Stimulate hypertrophy using Phenylephrine (PE) (10  $\mu$ M) or Angiotensin II.[\[1\]](#)
- Treatment: Co-incubate with C1 (1  $\mu$ M) vs Vehicle (DMSO).
- Imaging:
  - Fix cells after 24 hours.[\[1\]](#)
  - Stain nuclei with DAPI.[\[1\]](#)
  - Quantify GFP signal: Ratio of (Nuclear GFP / Cytosolic GFP).
- Result: PE treatment should increase the Nuclear/Cytosolic ratio.[\[1\]](#) C1 treatment should retain NFAT-GFP in the cytosol (Ratio < 1.0).

## Visualization: Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Figure 2. Parallel validation workflows for ionic (left) and non-ionic (right) efficacy of C1.

## Part 4: Data Summary & Comparative Potency

The following table summarizes the inhibitory constants of C1 compared to its parent molecule, Resveratrol. Note the dramatic increase in potency against Kv1.5.[1]

| Target Channel | Parameter     | C1-Resveratrol | Resveratrol | Fold Improvement     |
|----------------|---------------|----------------|-------------|----------------------|
| Kv1.5 (Peak)   | Inhibition    | 0.36           | 66.0        | ~180x                |
| Kv1.5 (Late)   | Inhibition    | 0.11           | N/A         | High                 |
|                | Inhibition    | 1.9            | Weak        | Significant          |
| Nav1.5 (Late)  | Inhibition    | 1.0            | 26.0        | ~26x                 |
| hERG           | Safety Screen | 30.0           | > 50        | Selectivity retained |

Interpretation: C1 achieves sub-micromolar potency against the primary atrial repolarization current (

), making it a viable pharmacological candidate where resveratrol was only a dietary supplement with weak acute effects.[1]

## References

- Baczkó, I., Liknes, D., Yang, W., et al. (2014).[4] Characterization of a novel multifunctional resveratrol derivative for the treatment of atrial fibrillation. *British Journal of Pharmacology*, 171(1), 92–106.[4]
  - [\[Link\]](#)[1]
- Baczkó, I., & Light, P. E. (2015).[5][6] Resveratrol and derivatives for the treatment of atrial fibrillation.[2][5][6][7][8] *Annals of the New York Academy of Sciences*, 1348(1), 68–74.
  - [\[Link\]](#)[1]
- MedKoo Biosciences. (n.d.).[1] **C1-resveratrol** Product Information & Structure.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. Characterization of a novel multifunctional resveratrol derivative for the treatment of atrial fibrillation - PMC](https://pubmed.ncbi.nlm.nih.gov/26111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- [4. Characterization of a novel multifunctional resveratrol derivative for the treatment of atrial fibrillation - PubMed](https://pubmed.ncbi.nlm.nih.gov/26111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- [5. real.mtak.hu](https://www.real.mtak.hu/) [[real.mtak.hu](https://www.real.mtak.hu/)]
- [6. semanticscholar.org](https://www.semanticscholar.org/) [[semanticscholar.org](https://www.semanticscholar.org/)]

- [7. cardiacrhythmnews.com \[cardiacrhythmnews.com\]](https://www.cardiacrhythmnews.com)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Guide: C1-Resveratrol Multi-Functional Ion Channel Blocker]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606443#c1-resveratrol-multi-functional-ion-channel-blocker>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)